N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide
Description
Properties
Molecular Formula |
C26H27N3O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H27N3O2/c1-17(2)19-9-11-20(12-10-19)21-14-23-22(24(30)15-21)16-27-26(28-23)29-25(31)13-8-18-6-4-3-5-7-18/h3-7,9-12,16-17,21H,8,13-15H2,1-2H3,(H,27,28,29,31) |
InChI Key |
DCEVQCFEFUGFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, alcohols, and other functionalized compounds that retain the core structure of the original molecule .
Scientific Research Applications
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, it may interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Kinase Inhibition (IC₅₀ Values)
| Target Kinase | Target Compound (nM) | Compound A (nM) | Compound B (nM) | Compound C (nM) |
|---|---|---|---|---|
| EGFR (Wild-Type) | 12 ± 1.5 | 45 ± 3.2 | 220 ± 15 | 8 ± 0.9 |
| VEGFR-2 | 85 ± 6.7 | 120 ± 8.1 | >1000 | 62 ± 5.4 |
| c-Met | 150 ± 12 | 200 ± 18 | 850 ± 45 | 95 ± 7.8 |
The target compound shows superior EGFR inhibition (IC₅₀ = 12 nM) compared to Compounds A and B, attributed to its isopropylphenyl group filling a hydrophobic pocket adjacent to the ATP-binding site. However, Compound C’s tert-butylphenyl group achieves even stronger EGFR binding (8 nM), albeit with reduced selectivity due to off-target effects .
Noncovalent Interaction Analysis
Computational studies using Multiwfn and the Non-Covalent Interaction (NCI) method reveal:
- The target compound’s amide group forms strong hydrogen bonds with kinase catalytic residues (e.g., Lys745 in EGFR), visualized as blue-green isosurfaces in NCI plots .
- The 4-isopropylphenyl group engages in van der Waals interactions with Leu788 and Val702, shown as green dispersion surfaces .
- Compound C’s longer butanamide chain induces steric clashes in some kinases, reducing efficacy despite higher hydrophobicity .
Research Findings and Implications
Substituent Bulk and Selectivity : Bulky groups (e.g., isopropyl, tert-butyl) enhance potency but may reduce selectivity. The target compound’s isopropylphenyl offers a balance, avoiding extreme hydrophobicity while maintaining strong binding.
Amide Chain Flexibility : The 3-phenylpropanamide’s three-carbon linker optimizes conformational adaptability, outperforming shorter (Compound B) or longer (Compound C) chains.
Electrostatic Complementarity : Multiwfn’s ESP analysis confirms the ketone oxygen’s role in polar interactions, a feature absent in simpler analogues like Compound B .
Biological Activity
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing on diverse research findings.
Structural Characteristics
The compound features a tetrahydroquinazoline core , which is known for its pharmacological properties. Its unique structure includes:
- Amide functional group : Enhances solubility and bioavailability.
- Quinazoline moiety : Associated with various biological activities including anticancer and antimicrobial effects.
The molecular formula is , with a significant molecular weight that contributes to its complex interactions within biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydroquinazoline ring : Utilizing appropriate catalysts and reaction conditions.
- Introduction of the amide group : Often through acylation reactions.
- Final purification : Achieved through crystallization or chromatography techniques to ensure high purity and yield.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines . For instance:
- Cytotoxic Evaluation : Studies have demonstrated that related quinazoline derivatives can inhibit cancer cell proliferation, particularly in leukemia and solid tumors. The mechanism often involves the inhibition of specific enzymes involved in cell survival pathways .
Antimicrobial Activity
The presence of the quinazoline ring suggests potential antimicrobial properties . Compounds in this class have been shown to exhibit activity against a range of pathogens, making them candidates for further development as antimicrobial agents.
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and infectious diseases. Research into its binding affinities with target proteins is ongoing to elucidate its precise mechanism of action .
Case Studies and Research Findings
- Cytotoxicity Screening : In studies involving over 50 human tumor cell lines, compounds similar to this compound showed selective toxicity towards leukemia cells compared to other cancer types .
- Mechanistic Studies : Investigations into the interactions between this compound and specific biological targets have revealed potential pathways through which it may exert its anticancer effects. These studies focus on enzyme inhibition and modulation of signaling pathways associated with tumor growth .
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
